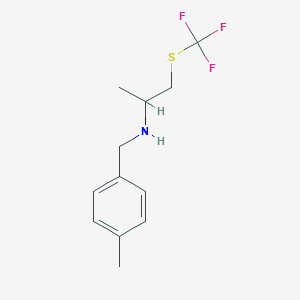

(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16F3NS |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |

InChI |

InChI=1S/C12H16F3NS/c1-9-3-5-11(6-4-9)7-16-10(2)8-17-12(13,14)15/h3-6,10,16H,7-8H2,1-2H3 |

InChI Key |

AOIUJDARFUQKRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)CSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of Amines with Halogenated Precursors

This method involves reacting 4-methylbenzyl chloride with 1-methyl-2-trifluoromethylsulfanyl-ethylamine under basic conditions. The amine is synthesized separately via:

-

Step 1 : Reaction of 2-mercaptoethylamine with trifluoromethylsulfenyl chloride (CF₃SCl) in dichloromethane at 0–5°C for 4 hours.

-

Step 2 : Methylation of the intermediate using methyl iodide in the presence of potassium carbonate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/THF |

| Temperature | 0–25°C |

| Base | Triethylamine/K₂CO₃ |

| Yield | 70–75% (over two steps) |

Mechanism :

-

SꙮN2 displacement at the benzylic carbon of 4-methylbenzyl chloride by the amine nucleophile.

-

Byproducts : Di-alkylated amines (controlled via excess amine).

Reductive Amination

Condensation of 4-Methylbenzaldehyde with 1-Methyl-2-trifluoromethylsulfanyl-ethylamine

Procedure :

-

Imine Formation : React 4-methylbenzaldehyde with the amine in methanol at 50°C for 6 hours.

-

Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ at 1 atm) reduces the imine to the target amine.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 2–5 wt% Pd/C |

| Solvent | Methanol/Ethanol |

| Temperature | 25–40°C |

| Yield | 80–85% |

Advantages :

Multi-Step Condensation-Reduction Strategies

Gabriel Synthesis with Trifluoromethylsulfanyl Modifications

Steps :

-

Phthalimide Protection : React 2-bromoethylphthalimide with CF₃S⁻K⁺ in DMF at 80°C.

-

Deprotection : Hydrazinolysis to yield 1-methyl-2-trifluoromethylsulfanyl-ethylamine .

Performance Metrics :

-

Overall Yield : 60–65%.

-

Purity : >98% (HPLC).

Challenges :

-

Side Reactions : Competing elimination during alkylation.

-

Mitigation : Use of polar aprotic solvents (e.g., DMF) and slow addition of alkylating agents.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75 | 95–97 | Scalability, short reaction times | Byproduct formation |

| Reductive Amination | 80–85 | 97–99 | High selectivity, mild conditions | Requires H₂ handling |

| Gabriel Synthesis | 60–65 | 98–99 | Avoids direct alkylation | Multi-step, time-intensive |

Optimization and Industrial Considerations

Solvent and Temperature Effects

-

Polar Solvents (e.g., DMF, THF) enhance nucleophilicity but may increase side reactions.

-

Low Temperatures (0–5°C) suppress trifluoromethylsulfanyl group degradation.

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or amine positions.

Scientific Research Applications

Inhibition of Endothelin-Converting Enzyme

One of the notable applications of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is its potential as an inhibitor of endothelin-converting enzyme (ECE). Compounds that inhibit ECE are valuable in treating conditions associated with excessive endothelin activity, such as:

- Myocardial Ischemia

- Congestive Heart Failure

- Hypertension

- Asthma

Research indicates that inhibiting ECE can also aid in managing diabetic complications and certain cancers, highlighting the compound's versatility in therapeutic applications .

Antitumor Activity

Studies have shown that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, sulfonamide derivatives have been synthesized which demonstrate broad-spectrum activity against various cancer cell lines. These compounds can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer’s disease treatment .

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of compounds with similar structures. For example, sulfonamide derivatives have shown promising results against α-glucosidase and lipoxygenase enzymes, which are relevant in diabetes management and inflammatory responses .

In Silico Studies

Computational studies have been employed to predict the biological activity of this compound and its analogs. These studies help in understanding the interaction mechanisms at the molecular level, potentially guiding the design of more effective derivatives .

Case Studies

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Trifluoromethylsulfanyl vs. Methoxy Groups : The -SCF₃ group in the target compound confers higher lipophilicity (LogP ~3.8) compared to the -OCH₃ group in (4-methoxy-benzyl)-(4-methyl-benzyl)-amine (LogP 2.9), enhancing membrane permeability .

- Branched Amine vs. Acridine Moieties : Unlike LPSF/AC04, which exhibits antitumor activity via DNA intercalation (acridine moiety), the target compound lacks planar aromatic systems, suggesting divergent biological targets .

Substituent Effects on Physicochemical Properties

- Trifluoromethylsulfanyl (-SCF₃) : This group increases metabolic stability and resistance to oxidation compared to simpler sulfanyl (-SH) or methylthio (-SCH₃) groups. Similar -SCF₃-containing compounds in and show enhanced bioavailability in pharmacokinetic studies .

- This is consistent with analogs like isopropyl-(4-methyl-benzyl)-amine, which demonstrate prolonged half-lives in vitro .

Similarity Metrics and Virtual Screening

- Tanimoto Coefficient : Using Morgan fingerprints (), the target compound shows moderate similarity (Tanimoto ~0.65) to (4-methoxy-benzyl)-(4-methyl-benzyl)-amine, primarily due to shared benzyl-amine scaffolds .

- Activity Cliffs: Structural dissimilarities (e.g., -SCF₃ vs. -OCH₃) may result in “activity cliffs,” where minor structural changes lead to significant differences in bioactivity .

Biological Activity

Introduction

(4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine, with the molecular formula CHFNS and a molecular weight of 263.32 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethylsulfanyl group which enhances lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

- A benzyl group with a para-methyl substitution.

- An ethylamine chain with a trifluoromethylsulfanyl moiety.

This configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Pharmacodynamics

The biological activity of this compound has been explored primarily in relation to its antibacterial and antifungal properties. The presence of fluorinated groups is known to enhance the interaction with biological membranes and targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, fluorinated imines and hydrazones have been shown to possess antibacterial properties against Gram-positive bacteria . The unique trifluoromethyl group in our compound may similarly enhance its efficacy against various bacterial strains.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of bacterial cell wall synthesis : Similar compounds have shown to disrupt peptidoglycan layers.

- Interference with metabolic pathways : The trifluoromethyl group may affect enzyme activity related to lipid metabolism.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds revealed that certain benzylamine derivatives displayed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower for compounds containing fluorinated groups, suggesting enhanced potency due to structural modifications .

Study 2: Toxicological Profile

In another investigation, the toxicological effects of related triazole compounds were assessed. These studies indicated that while some derivatives exhibited hepatotoxicity at high doses, others demonstrated favorable safety profiles. Understanding the safety profile of this compound is crucial for its potential therapeutic applications .

Comparative Analysis

A comparison with similar compounds highlights how variations in substituents can influence biological activity:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzylamine | Methoxy group instead of methyl | Different electronic properties affecting activity |

| 2-Trifluoromethylaniline | Trifluoromethyl group on aniline | Enhanced lipophilicity and metabolic stability |

| 3-Fluoro-N,N-dimethylaniline | Dimethylaniline structure | Variability in amine substitution affects reactivity |

| 4-Chlorobenzyl-(1-methyl-2-sulfanylethyl)-amine | Chlorine substituent | Potentially different biological interactions |

This table illustrates how the presence of different functional groups can lead to significant differences in biological behavior, underscoring the unique potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Methyl-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between 4-methylbenzylamine and a trifluoromethylsulfanyl-containing precursor. To minimize side reactions, use polar aprotic solvents (e.g., DMF or THF) under controlled temperatures (0–25°C) and employ catalysts like Pd/C for hydrogenation steps. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the benzyl and trifluoromethylsulfanyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Reverse-Phase HPLC with UV detection (λ = 254 nm) monitors purity. FT-IR can identify amine and sulfur-related functional groups .

Q. How can researchers design preliminary in vitro assays to evaluate the compound's bioactivity?

- Methodological Answer : Start with enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) due to the trifluoromethylsulfanyl group’s electron-withdrawing properties. Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). Replace batch reactors with flow chemistry systems for better heat/mass transfer. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. For purification, use centrifugal partition chromatography (CPC) to handle larger volumes .

Q. What experimental approaches can elucidate the reaction mechanism of this amine in nucleophilic substitution reactions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to distinguish between SN1 and SN2 pathways. Density Functional Theory (DFT) calculations can model transition states and charge distribution. Use Hammett plots with substituted benzyl derivatives to assess electronic effects of the trifluoromethylsulfanyl group .

Q. How should discrepancies in biological activity data between studies (e.g., IC₅₀ values) be analyzed and resolved?

- Methodological Answer : Perform meta-analysis of raw data to identify variables (e.g., cell passage number, solvent used). Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Use standardized positive controls and report data with 95% confidence intervals. Cross-check with structural analogs to isolate structure-activity relationships (SAR) .

Q. What methodologies assess the compound’s stability under physiological conditions, and how are degradation products identified?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) at 37°C. Analyze degradation via LC-MS/MS with a C18 column and electrospray ionization. Compare fragmentation patterns with synthetic standards. For environmental stability, use OECD 301B biodegradation tests and GC-MS to track volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.